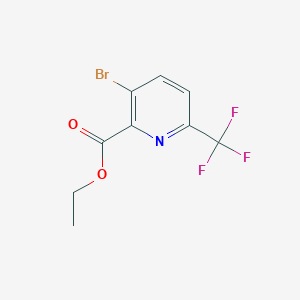

Ethyl 3-bromo-6-(trifluoromethyl)picolinate

描述

属性

IUPAC Name |

ethyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEDLGXBVHHDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-6-(trifluoromethyl)picolinate typically involves the bromination of ethyl 6-(trifluoromethyl)picolinate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

化学反应分析

Types of Reactions

Ethyl 3-bromo-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products Formed

Substitution Reactions: Products include various substituted picolinates, depending on the nucleophile used.

Coupling Reactions: Products are arylated or vinylated picolinates, which are valuable intermediates in organic synthesis.

科学研究应用

Chemical Synthesis

Ethyl 3-bromo-6-(trifluoromethyl)picolinate serves as a valuable building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it an essential intermediate in the development of pharmaceuticals and agrochemicals. Notably, it can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles, enhancing its versatility in synthetic pathways .

Synthesis of Picolinic Acid Derivatives

This compound is utilized as an intermediate in the synthesis of other picolinic acid derivatives, which are important for developing therapeutic agents. For instance, derivatives like (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide have been explored for their potential in treating cystic fibrosis and other respiratory disorders .

Medicinal Chemistry

The unique electronic properties of this compound make it a candidate for research in medicinal chemistry, particularly in drug design and development.

Potential Therapeutic Applications

Research has indicated that compounds derived from this compound may enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for treating cystic fibrosis and related diseases . The trifluoromethyl group significantly influences the binding affinity and reactivity of these compounds, making them suitable for targeting specific biological pathways.

Case Studies

Several studies have focused on the interactions of this compound with various electrophiles and nucleophiles. These investigations aim to elucidate its mechanisms of action and optimize its efficacy as a therapeutic agent.

Comparative Analysis with Related Compounds

The table below summarizes the structural features and applications of this compound compared to similar compounds:

| Compound Name | Structural Features | Applications |

|---|---|---|

| This compound | Bromine atom and trifluoromethyl group on pyridine | Intermediate in drug synthesis; potential CFTR modulator |

| Methyl 3-bromo-5-(trifluoromethyl)picolinate | Methyl ester instead of ethyl; different position of trifluoromethyl | Similar applications but varying reactivity |

| 3-Bromo-5-(trifluoromethyl)benzoate | Benzoate group instead of pyridine | Distinct electronic properties; used in different synthetic routes |

作用机制

The mechanism of action of ethyl 3-bromo-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

相似化合物的比较

Substituent Position Effects

- Trifluoromethyl Group Placement : The 6-position CF₃ in this compound vs. 5-position in analogs (e.g., CAS 1048384-90-2) significantly impacts electronic effects. The 6-CF₃ group creates a stronger electron-withdrawing environment, enhancing reactivity in nucleophilic aromatic substitution compared to 5-CF₃ derivatives .

- Bromine Position : Bromine at the 3-position (as in the target compound) vs. 5-position (CAS 1214328-84-3) alters regioselectivity in cross-coupling reactions. For example, 3-bromo derivatives are more reactive in Suzuki couplings due to proximity to the electron-withdrawing ester group .

Ester Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, making them preferable in prodrug design. Mthis compound (CAS 1211538-62-3) has a lower molecular weight (284.03 vs. 312.09 for ethyl analogs) but may suffer from faster metabolic clearance .

- Carboxylic Acid Derivatives : The acid form (CAS 959245-76-2) lacks the ester moiety, reducing its utility in hydrophobic environments but enabling ionic interactions in coordination chemistry .

生物活性

Ethyl 3-bromo-6-(trifluoromethyl)picolinate is a synthetic compound belonging to the class of pyridinecarboxylates. Its unique structure, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the pyridine ring, imparts distinct electronic properties that are of significant interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₉H₈BrF₃N₁O₂

- IUPAC Name : Ethyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate

- Functional Groups : Bromine atom, trifluoromethyl group, and a picolinate structure

The compound exhibits properties typical of halogenated aromatic compounds, influencing its solubility and reactivity in various solvents. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets.

This compound exhibits biological activity through several key mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways critical for cellular communication.

These interactions are crucial for understanding the compound's therapeutic potential.

Biological Activity and Applications

Research indicates that this compound possesses significant biological activities, making it a candidate for various applications:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against specific pathogens.

- Anticancer Activity : Investigations are ongoing to explore its efficacy in targeting cancer cells selectively.

- Drug Development : The compound serves as a promising candidate for developing new therapeutic agents due to its unique structural characteristics.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to its structure can enhance or diminish its bioactivity. For instance, variations in the position and type of substituents can significantly impact its interaction with biological targets.

Table 1: Comparison of Similar Compounds

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| Methyl 3-amino-6-bromopicolinate | 866775-09-9 | 0.78 | Moderate anticancer activity |

| Methyl 5-bromo-3-(trifluoromethyl)picolinate | 46311090 | 0.75 | Antimicrobial properties |

| Ethyl 6-bromo-5-methylpicolinate | 1209093-48-0 | 0.75 | Limited biological activity |

| Methyl 4-(trifluoromethyl)picolinate | 455941-78-3 | 0.75 | Potential drug candidate |

This table illustrates how structural variations can affect the biological potency and application scope of related compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various contexts:

- Antimicrobial Studies : Research has indicated that this compound may exhibit antimicrobial effects against certain bacterial strains, suggesting its utility in developing new antibiotics.

- Cancer Research : Ongoing investigations are assessing its ability to selectively target cancer cells, with preliminary results indicating promising anticancer properties.

- Drug Discovery : The compound's unique electronic properties make it a valuable pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease processes.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for introducing bromo and trifluoromethyl groups into picolinate derivatives?

- Answer : Bromination of pyridine rings is typically achieved via electrophilic aromatic substitution (EAS) using bromine in the presence of Lewis acids (e.g., FeBr₃) or via directed ortho-metalation (DoM) strategies. The trifluoromethyl group is often introduced via cross-coupling reactions (e.g., Kumada or Suzuki-Miyaura) using CF₃-containing boronic acids, or via halogen exchange with CuCF₃ reagents . For ester protection, ethyl picolinates are synthesized by reacting picolinic acid with ethanol under acid catalysis (e.g., H₂SO₄).

Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Br₂, FeBr₃, DCM, 0°C | Bromination of pyridine ring |

| 2 | CF₃Cu, DMF, 80°C | Trifluoromethylation |

| 3 | Ethanol, H₂SO₄, reflux | Esterification |

Key Reference : PharmaBlock Sciences reported analogous bromo-CF₃ pyridine intermediates using Cu-mediated coupling .

Q. How can the purity and structural integrity of Ethyl 3-bromo-6-(trifluoromethyl)picolinate be validated?

- Answer :

- Chromatography : Reverse-phase HPLC/UPLC (C18 column, acetonitrile/water gradient) resolves ester and halogenated by-products .

- Spectroscopy :

- ¹H/¹³C NMR : Trifluoromethyl groups exhibit distinct ¹⁹F-coupled splitting (δ ~110-120 ppm for CF₃) .

- LC-MS : Molecular ion [M+H]⁺ at m/z 314 (C₉H₈BrF₃NO₂⁺) confirms mass.

- Elemental Analysis : Verify Br (25.4%) and F (18.1%) content.

Advanced Research Questions

Q. What mechanistic challenges arise during nucleophilic substitution at the 3-bromo position of ethyl 6-(trifluoromethyl)picolinate?

- Answer : The electron-withdrawing trifluoromethyl group at C6 deactivates the pyridine ring, reducing reactivity at C3. Steric hindrance from the ester group further complicates substitution. Kinetic studies (e.g., Hammett plots) using aryl boronic acids in Suzuki-Miyaura couplings reveal lower yields (<40%) compared to non-CF₃ analogs. Mitigation strategies:

-

Use Pd/XPhos catalysts to enhance oxidative addition .

-

Elevate reaction temperatures (e.g., 100°C in DMF) to overcome kinetic barriers .

Data Table :

Catalyst Temp (°C) Yield (%) Pd(PPh₃)₄ 80 32 Pd/XPhos 100 58

Q. How do competing side reactions (e.g., ester hydrolysis) impact synthetic routes to this compound?

- Answer : Ethyl esters are prone to hydrolysis under basic conditions. For example, in aqueous K₂CO₃/THF, the ester group hydrolyzes to carboxylic acid (~15% yield loss). Stabilization methods:

- Use anhydrous solvents (e.g., dry DCM) .

- Add molecular sieves to scavenge water .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki couplings. Key findings:

- The C3-Br bond has a higher electrophilicity index (+1.8 eV) than non-CF₃ analogs.

- Steric maps show 6-CF₃ creates a 15° dihedral angle, hindering catalyst access.

- Validation : Compare computed activation energies with experimental Arrhenius plots .

Q. How does the electronic nature of the trifluoromethyl group influence spectroscopic characterization?

- Answer : The -CF₃ group causes deshielding in ¹H NMR (δ ~8.5 ppm for H4/H5) and splits ¹³C signals (J₃C-F = 35 Hz). In IR, C-F stretches appear at 1150-1250 cm⁻¹. X-ray crystallography (e.g., CCDC studies) reveals bond elongation at C6 due to electron withdrawal .

Data Contradiction & Resolution

Q. Discrepancies in reported yields for brominated picolinates: How to reconcile?

- Analysis : reports 36% yield for ethyl 6-substituted picolinate, while achieved 61% for a chloromethyl analog. Key variables:

- Purification : Reverse-phase UPLC ( ) vs. silica chromatography ().

- Substrate reactivity : Bromine’s higher leaving-group ability vs. chlorine.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。